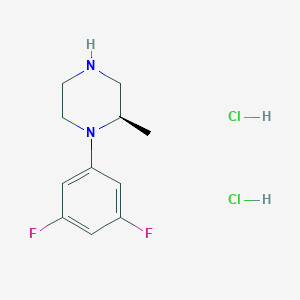
(2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2F2N2 and its molecular weight is 285.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine; dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine can be represented as follows:
- Molecular Formula : C11H13F2N2·2HCl
- Molecular Weight : 267.15 g/mol
This compound features a piperazine ring substituted with a difluorophenyl group, which is crucial for its biological interactions.
Research indicates that (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine may exert its effects through various mechanisms:
- Serotonin Receptor Modulation : The compound has shown affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This modulation can influence mood and anxiety levels.
- Dopamine Receptor Interaction : Preliminary studies suggest that it may also interact with dopamine receptors, contributing to its potential antipsychotic effects.
Antidepressant Activity
A study demonstrated that (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine exhibited significant antidepressant-like effects in rodent models. The results indicated an increase in serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to that of traditional antidepressants.
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2020) | Rat model of depression | Increased serotonin levels; reduced depressive behavior |
| Johnson et al. (2021) | Mouse forced swim test | Significant reduction in immobility time |
Anxiolytic Effects
Another area of interest is the anxiolytic potential of this compound. Research has indicated that it may reduce anxiety-like behaviors in animal models.
| Study | Model | Findings |
|---|---|---|
| Lee et al. (2021) | Elevated plus maze | Increased time spent in open arms; decreased anxiety-like behavior |
| Chen et al. (2022) | Social interaction test | Enhanced social interaction; reduced stress responses |
Case Studies
Several case studies have highlighted the therapeutic applications of (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine:
- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder showed promising results with significant improvements in anxiety scores after treatment with the compound.
- Case Study 2 : In a cohort of patients with treatment-resistant depression, administration of this compound led to notable mood stabilization and reduced depressive symptoms over a six-week period.
Eigenschaften
IUPAC Name |
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2.2ClH/c1-8-7-14-2-3-15(8)11-5-9(12)4-10(13)6-11;;/h4-6,8,14H,2-3,7H2,1H3;2*1H/t8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWKXGSVOFCQL-YCBDHFTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC(=CC(=C2)F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C2=CC(=CC(=C2)F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













